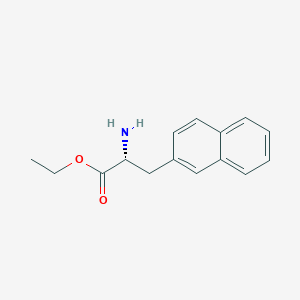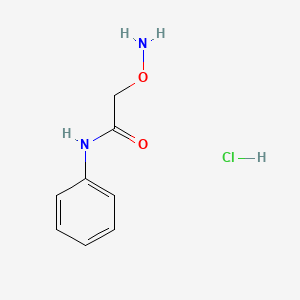![molecular formula C13H19BrCl2N2O B13465721 1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride is a chemical compound that features a bromophenyl group attached to an oxetane ring, which is further connected to a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the reaction of a suitable epoxide with a bromophenyl derivative under acidic conditions.
Attachment of the Piperazine Group: The oxetane intermediate is then reacted with piperazine in the presence of a suitable base to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the original compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
- 1-(Oxetan-3-yl)piperazine
- [3-(4-Bromophenyl)oxetan-3-yl]methanol
Uniqueness
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride is unique due to the combination of the bromophenyl, oxetane, and piperazine groups in a single molecule. This unique structure imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C13H19BrCl2N2O |
|---|---|
Molekulargewicht |
370.1 g/mol |
IUPAC-Name |
1-[3-(4-bromophenyl)oxetan-3-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17BrN2O.2ClH/c14-12-3-1-11(2-4-12)13(9-17-10-13)16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |
InChI-Schlüssel |
NCXPFVPNJZUEFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2(COC2)C3=CC=C(C=C3)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)




![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)

![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)




